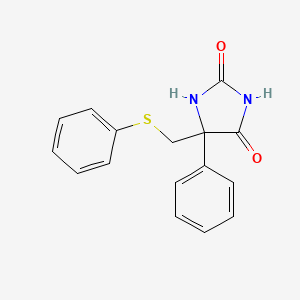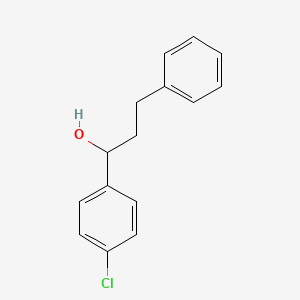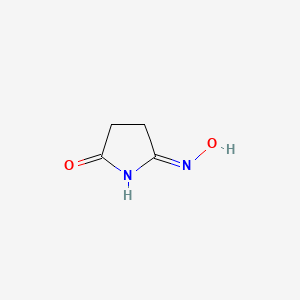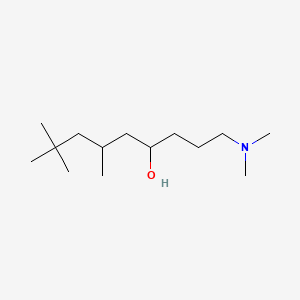
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with phenyl and phenylsulfanylmethyl substituents. It is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate under controlled conditions to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to bind to specific sites on the enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the phenylsulfanylmethyl group but shares the core imidazolidine-2,4-dione structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of one phenyl and one phenylsulfanylmethyl group.
Uniqueness
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
5419-09-0 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-14-16(18-15(20)17-14,12-7-3-1-4-8-12)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,19,20) |
InChI Key |
OFJXZUQRAUEDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)







![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

